N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound characterized by the presence of a triazole ring, a hydroxy group, and a phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the 1,2,3-triazole ring.
Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the phenylpropyl group.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxo-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)benzamide: Similar structure but lacks the triazole ring.
3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide: Contains a chloro group instead of the triazole ring.
N-(2-hydroxy-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide: Similar but without the methyl group on the triazole ring.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 1-methyl-1H-1,2,3-triazole ring, which can confer distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(19)14-8-11(18)7-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGAFPQMIKBSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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